molecular formula C10H13N5 B1493743 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098141-71-8

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1493743
CAS RN: 2098141-71-8
M. Wt: 203.24 g/mol
InChI Key: IPWSTIBSGCBDHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction . This involved various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Oncology: Apoptosis Induction in Leukemia Cells

This compound has shown promising results in inducing apoptosis in various leukemia cell lines at nanomolar concentrations . It has been tested against acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells. The optimization of the structure-activity relationship led to significant cytotoxic potential, making it a potential candidate for leukemia therapy.

Drug Discovery: Antitumor Activity

In the realm of drug discovery, the unique structure of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide allows for its exploration as an antitumor agent . The compound’s ability to affect cell viability and induce apoptosis in cancer cells provides a pathway for the development of new therapeutic agents targeting various forms of cancer.

Material Science: Chemical Synthesis

While specific applications in material science are not detailed in the search results, the compound’s versatile chemical structure suggests potential use in the synthesis of new materials. Its reactivity could be harnessed to create novel polymers or coatings with unique properties.

Catalysis: Reaction Acceleration

The compound’s structure implies potential utility in catalysis, possibly acting as a catalyst or a part of a catalytic system to accelerate chemical reactions. This could be particularly useful in industrial processes where efficiency and selectivity are paramount.

Toxicogenomics: Gene Expression Studies

A toxicogenomic study of a related compound, DU385, revealed altered expression of sixteen genes in the most sensitive MV-4-11 cells . This suggests that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide could be used to study gene expression changes in response to drug treatment, providing insights into the mechanisms of action and potential side effects.

Pharmacology: Optimization of Therapeutics

The compound’s efficacy against various cancer cell lines indicates its potential for optimization as a therapeutic agent . By studying its pharmacokinetics and pharmacodynamics, researchers can develop more effective and targeted treatments for cancer.

Computational Chemistry: Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to predict its interaction with biological targets . This is crucial in the early stages of drug development to identify promising leads for further investigation.

properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSTIBSGCBDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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